molecular formula C13H16N4O6S2 B13938603 3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide CAS No. 55217-91-9

3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide

Cat. No.: B13938603
CAS No.: 55217-91-9
M. Wt: 388.4 g/mol
InChI Key: HFHDIWTUXZNDTJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide is a complex organic compound that features a thiadiazoline ring, a sulfonamide group, and a trimethoxybenzoylimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazoline ring and the introduction of the sulfonamide and trimethoxybenzoylimino groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino or sulfonamide groups, leading to different products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide include other thiadiazoline derivatives and sulfonamide-containing molecules. Examples include:

  • 2-(3,4,5-Trimethoxybenzoylimino)-1,3,4-thiadiazoline-5-sulfonamide
  • 3-Methyl-1,3,4-thiadiazoline-5-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

55217-91-9

Molecular Formula

C13H16N4O6S2

Molecular Weight

388.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide

InChI

InChI=1S/C13H16N4O6S2/c1-17-12(24-13(16-17)25(14,19)20)15-11(18)7-5-8(21-2)10(23-4)9(6-7)22-3/h5-6H,1-4H3,(H2,14,19,20)

InChI Key

HFHDIWTUXZNDTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)SC(=N1)S(=O)(=O)N

Origin of Product

United States

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